![molecular formula C19H25FN2O4 B2495197 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 900006-65-7](/img/structure/B2495197.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

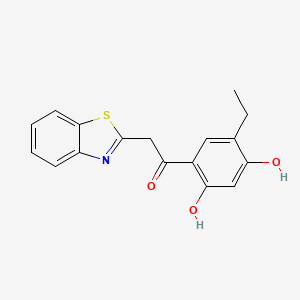

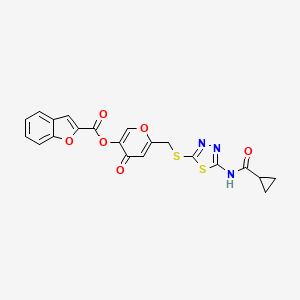

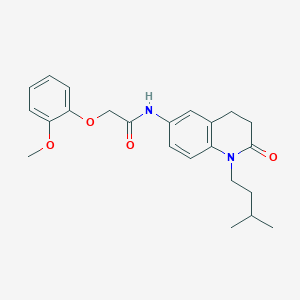

The synthesis of compounds related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide often involves multi-step processes including cyclocondensation and aminocarbonylation reactions. For instance, a microwave-assisted cyclocondensation method has been applied for the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, demonstrating the potential for efficient synthesis strategies in this chemical class (Göktaş et al., 2012). Furthermore, the synthesis of vic-dioxime derivatives highlights the versatility in modifying the dioxaspirodecan structure to achieve various functional outcomes (Canpolat & Kaya, 2004).

Molecular Structure Analysis

The molecular structure of related dioxaspirodecan compounds has been elucidated through various analytical techniques, including X-ray diffraction, which reveals detailed insights into the arrangement of atoms within the molecule. These structures often feature a combination of planar and three-dimensional conformations contributing to their unique chemical behavior (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide derivatives encompasses a range of reactions, including aminocarbonylation, which is pivotal for the introduction of amide functionalities into the dioxaspirodecan framework. This type of reaction expands the utility of these compounds in synthetic organic chemistry and drug development (Farkas, Petz, & Kollár, 2015).

Applications De Recherche Scientifique

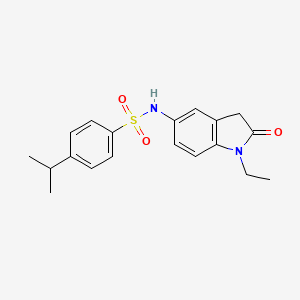

Neural and Cardiovascular Research

- A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a useful formula for synthesizing anthranilic acid derivatives and oxalamides. This method is high yielding and operationally simple, providing a new avenue for creating compounds with potential biological activities (Mamedov et al., 2016).

Anticancer and Antiviral Applications

- A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus and influenza virus, identifying several compounds that inhibit human coronavirus 229E replication. This highlights the potential of such structures in antiviral drug development (Apaydın et al., 2019).

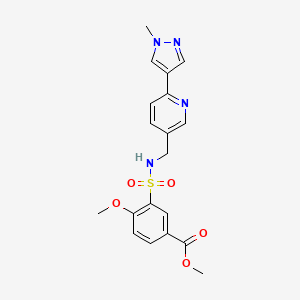

Biochemical Modulation and Drug Development

- Research into the biochemical modulation of 5-fluorouracil (5-FU) by compounds such as S-1, which is composed of tegafur, gimestat, and otastat potassium, demonstrates the importance of novel oral anticancer drugs in improving tumor-selective toxicity. This study sheds light on the potential of using biochemical modulators to enhance the efficacy of anticancer therapies (Sakata et al., 1998).

Ligand and Receptor Research

- Vic-dioxime ligands containing the 1,3-dioxolane ring were synthesized, and their metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) were studied. This research contributes to our understanding of the coordination chemistry of such ligands and their potential applications in materials science and catalysis (Canpolat & Kaya, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O4/c20-15-6-4-14(5-7-15)8-11-21-17(23)18(24)22-12-16-13-25-19(26-16)9-2-1-3-10-19/h4-7,16H,1-3,8-13H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELILVPCFVCWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)